2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid 2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 954226-17-6
VCID: VC16694412
InChI: InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17)
SMILES:
Molecular Formula: C7H2ClF5N2O2
Molecular Weight: 276.55 g/mol

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid

CAS No.: 954226-17-6

Cat. No.: VC16694412

Molecular Formula: C7H2ClF5N2O2

Molecular Weight: 276.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid - 954226-17-6

Specification

CAS No. 954226-17-6
Molecular Formula C7H2ClF5N2O2
Molecular Weight 276.55 g/mol
IUPAC Name 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H2ClF5N2O2/c8-5-14-1-2(4(16)17)3(15-5)6(9,10)7(11,12)13/h1H,(H,16,17)
Standard InChI Key NHCAUBCDUKYIDN-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₇H₂ClF₅N₂O₂, with an IUPAC name of 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid. Its canonical SMILES representation is C1=C(C(=NC(=N1)Cl)C(C(F)(F)F)(F)F)C(=O)O, reflecting the chloro and pentafluoroethyl substituents at positions 2 and 4 of the pyrimidine ring, respectively, and the carboxylic acid group at position 5.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number954226-17-6
Molecular Weight276.55 g/mol
Molecular FormulaC₇H₂ClF₅N₂O₂
IUPAC Name2-Chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid
XLogP32.8 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors7 (2x F, 2x O, 3x N)

Structural Analysis

The pentafluoroethyl group (-C₂F₅) introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyrimidine ring. This property facilitates nucleophilic substitution reactions at the chlorine-bearing position. The carboxylic acid group enables salt formation or esterification, broadening derivatization possibilities for drug discovery .

Synthesis and Manufacturing

Current Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine derivatives are typically synthesized via:

  • Halogenation: Introduction of chlorine at position 2 using POCl₃ or PCl₃ under anhydrous conditions .

  • Cross-Coupling: Nickel- or palladium-catalyzed coupling to attach the pentafluoroethyl group, though nickel catalysts (e.g., NiCl₂) offer cost advantages .

  • Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 5 using KMnO₄ or CrO₃.

Optimization Challenges

Key hurdles include:

  • Fluorine Incorporation: Pentafluoroethyl groups require specialized fluorinating agents like SF₄ or CF₃CF₂I, which are costly and hazardous.

  • Regioselectivity: Ensuring precise substitution at positions 2, 4, and 5 demands strict temperature control (50–110°C) and inert atmospheres .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents like DMF or DMSO. Stability studies indicate decomposition above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions.

Table 2: Stability Profile

ConditionStability Outcome
Thermal (>150°C)Decomposition
pH < 3Decarboxylation
UV LightNo significant degradation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 13.2 (br s, 1H, -COOH).

  • ¹³C NMR: δ 162.4 (C=O), 158.1 (C-Cl), 122.5–118.3 (CF₂CF₃).

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with amines or alkoxides, forming derivatives like 2-amino- or 2-alkoxy-pyrimidines. For example, reaction with morpholine in THF yields 2-morpholino-4-(pentafluoroethyl)pyrimidine-5-carboxylic acid.

Carboxylic Acid Derivatives

  • Esterification: Treatment with methanol/H₂SO₄ produces the methyl ester, enhancing lipophilicity (LogP increase from 2.8 to 3.5).

  • Amide Formation: Coupling with ethylenediamine via EDC/HOBt generates amide-linked prodrug candidates .

Comparison with Related Compounds

Table 3: Fluorinated Pyrimidine Derivatives

CompoundTarget ApplicationLogPMIC (μg/mL)
2-Chloro-4-(pentafluoroethyl)-5-carboxylic acidEnzyme inhibition2.8N/A
5-FluorouracilAnticancer-0.89N/A
ML267Antibacterial3.14.2

Challenges and Future Directions

Synthesis Scalability

Developing cost-effective fluorination methods and optimizing nickel-catalyzed couplings (yields currently ~73% in analogs) are critical for industrial production.

Biological Profiling

Priority studies should include:

  • In vivo pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Mechanistic Studies: Identifying molecular targets via chemical proteomics.

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